JOJO-1 tetracation
Description
JOJO-1 tetracation is a fluorescent dye primarily utilized in molecular biology for DNA visualization and analysis. It is a cationic compound that binds to DNA through intercalation, enabling high-resolution imaging of single DNA molecules. Key applications include:
- Optical Mapping: JOJO-1 is used to stain DNA after restriction enzyme digestion (e.g., SpeI or NcoI) in automated genomic mapping systems like the Argus Mapper. This facilitates the visualization of restriction fragments and chromosomal rearrangements .
- Microfluidics: JOJO-1 serves as a tracer in shear-flow studies to analyze DNA stretching dynamics in curved microchannels. Its binding at a dye-to-base pair ratio of 1:5 ensures consistent fluorescence for tracking λDNA (48,502 base pairs) under controlled viscosity and shear-thinning conditions .
- Confocal Microscopy: JOJO-1 stains cell nuclei in hepatocytes, detected via 405 nm laser excitation, and complements autofluorescence imaging in tissue sections .
JOJO-1’s compatibility with automated staining protocols (e.g., MapCard Processor) and its ability to maintain DNA integrity during imaging make it a critical tool in genomic and biophysical research.
Properties
Molecular Formula |
C47H56N8O2+4 |
|---|---|
Molecular Weight |
765 g/mol |
IUPAC Name |
3-[dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azanium |
InChI |
InChI=1S/C47H56N8O2/c1-50-24-11-20-42-46(50)48-44(56-42)34-36-22-28-52(40-18-9-7-16-38(36)40)26-13-30-54(3,4)32-15-33-55(5,6)31-14-27-53-29-23-37(39-17-8-10-19-41(39)53)35-45-49-47-43(57-45)21-12-25-51(47)2/h7-12,16-25,28-29,34-35H,13-15,26-27,30-33H2,1-6H3/q+4 |
InChI Key |
OODIVTSMHJGECZ-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC2=C1N=C(O2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(O7)C=CC=[N+]8C)/C=C5)(C)C)(C)C |
Canonical SMILES |
C[N+]1=CC=CC2=C1N=C(O2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(O6)C=CC=[N+]7C)C8=CC=CC=C85 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesis of JOJO-1’s unique properties inferred from the studies:
Key Properties of JOJO-1
Functional Comparisons
Optical Mapping Dyes: JOJO-1 is specifically cited for automated workflows involving SpeI/NcoI digestion, distinguishing it from dyes like YOYO-1, which are more commonly used in manual gel-based assays. Its integration with the MapCard Processor highlights its suitability for high-throughput genomic analysis .
Microfluidics Tracers: Unlike non-intercalating tracers (e.g., fluorescent beads), JOJO-1 binds directly to DNA, enabling precise tracking of molecular conformation changes under shear stress. Its 1:5 binding ratio minimizes steric hindrance, a critical feature for studying DNA relaxation dynamics .
Nuclear Stains: JOJO-1’s nuclear staining in hepatocytes contrasts with DAPI (4',6-diamidino-2-phenylindole), which requires UV excitation and lacks compatibility with certain automated imaging systems.
Limitations in Evidence
However, its repeated use in automated systems suggests robustness in standardized protocols.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for using JOJO-1 tetracation as a DNA-staining dye in microfluidic studies?
- Methodological Answer : JOJO-1 is typically used at a dye-to-base pair ratio of 1:5 for staining λDNA, followed by incubation to ensure uniform binding. Imaging is conducted under controlled shear flow conditions in microfluidic channels, with fluorescence microscopy to track DNA conformational dynamics. Key parameters include buffer composition (e.g., ionic strength) and laser intensity settings to avoid photobleaching .
Q. How does the contour length of JOJO-1-stained λDNA compare to unstained DNA, and what implications does this have for experimental interpretation?
- Methodological Answer : Stained λDNA retains a contour length of ~21 μm, consistent with unstained DNA, indicating minimal structural distortion. However, dye intercalation may slightly alter torsional rigidity, necessitating controls to isolate staining effects in studies of DNA elasticity or protein interactions .
Q. What statistical methods are recommended for analyzing DNA stretching data obtained using this compound?
- Methodological Answer : Automated image analysis software (e.g., ImageJ plugins) quantifies fluorescence intensity and molecular elongation. Statistical tests (e.g., ANOVA or t-tests) compare relaxation times (e.g., τ = 7.6 s for λDNA) across experimental conditions, ensuring robustness against noise from dye heterogeneity .
Advanced Research Questions
Q. How can researchers optimize the dye-to-base pair ratio of this compound to minimize interference with DNA conformational dynamics in shear flow experiments?
- Methodological Answer : Systematic titration (e.g., 1:3 to 1:10 dye-to-base pair ratios) paired with rheological measurements identifies optimal ratios. For high-strain studies, lower ratios (e.g., 1:8) reduce steric hindrance while maintaining fluorescence intensity. Validation via atomic force microscopy (AFM) confirms minimal perturbation of DNA mechanics .
Q. What methodological approaches are effective in resolving contradictions between reported relaxation times of JOJO-1-stained DNA in different experimental setups?
- Methodological Answer : Meta-analyses of published datasets (e.g., comparing microfluidic vs. bulk solution studies) should control for variables like shear rate, temperature, and buffer pH. Replicating conflicting experiments with standardized protocols (e.g., fixed laser power and imaging intervals) isolates confounding factors .
Q. In what ways can this compound be integrated with other fluorescent probes to enable multi-parametric analysis of DNA-protein interactions?
- Methodological Answer : Co-staining with SYTOX Green (nucleic acid) and Alexa Fluor-labeled proteins requires spectral unmixing to avoid overlap with JOJO-1’s emission. Time-resolved fluorescence resonance energy transfer (TR-FRET) or confocal microscopy with sequential excitation minimizes cross-talk. Controls must confirm absence of dye-dye quenching .
Data Contradiction and Validation
Q. How should researchers address discrepancies in the observed photostability of this compound across imaging platforms?
- Methodological Answer : Comparative studies using identical laser wavelengths (e.g., 488 nm) and power outputs across microscopes (e.g., confocal vs. widefield) isolate instrumentation effects. Incorporating oxygen scavengers (e.g., glucose oxidase/catalase) mitigates photobleaching, with quantitative metrics (e.g., half-life of fluorescence decay) reported for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
